Product packaging for Pentadecan-8-ol(Cat. No.:CAS No. 1653-35-6)

Pentadecan-8-ol

Cat. No.: B157577
CAS No.: 1653-35-6
M. Wt: 228.41 g/mol
InChI Key: AXCJQGZCVXCVAG-UHFFFAOYSA-N
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Description

Contextualizing Pentadecan-8-ol as a Secondary Fatty Alcohol

Fatty alcohols are a class of aliphatic alcohols with a chain of four or more carbon atoms, typically derived from fatty acids through reduction. ontosight.aifrontiersin.org While most naturally occurring fatty alcohols are primary, with the hydroxyl group on the terminal carbon, this compound is a secondary alcohol. smolecule.comebi.ac.uk This specific positioning of the hydroxyl group at the C8 position of the pentadecane (B166386) chain gives this compound distinct chemical reactivity and potentially different biological properties compared to its linear primary counterparts. smolecule.com

Significance of Fatty Alcohols in Biological Systems and Research

Fatty alcohols are widely distributed in nature and play vital roles in various biological systems. ontosight.aifrontiersin.org They serve as fundamental building blocks for lipids, acting as precursors in the biosynthesis of important molecules such as wax esters, sterol esters, and glycerolipids. ontosight.aiacs.org In biological membranes, fatty alcohols contribute to structure and function, including the formation of lipid bilayers. ontosight.ai They can also function as precursors for signaling molecules and hormones. ontosight.ai Free fatty alcohols, however, are relatively rare and typically found in low abundance in nature despite their widespread synthesis. nih.gov

The biosynthesis of fatty alcohols in biological systems primarily involves the reduction of fatty acyl-CoA or fatty acyl-ACP. nih.govontosight.ai This process is catalyzed by enzymes like fatty acyl-CoA reductase (FAR) or carboxylic acid reductase (CAR). nih.govontosight.ai In some cases, this reduction occurs in two steps: first to a fatty aldehyde, and then to the fatty alcohol, catalyzed by fatty acyl-CoA reductase and fatty aldehyde reductase, respectively. ontosight.ai In eukaryotes, a single enzyme may carry out both reduction steps without releasing the intermediate aldehyde. slu.se The type of synthesis pathway (Type I or Type II fatty acid synthesis) can influence the resulting fatty alcohol chain length and structure, with most natural fatty alcohols in higher organisms having an even number of carbon atoms. rsc.org

Historical Perspectives and Foundational Research on Long-Chain Alcohols

Interest in the biological actions of alcohols has a long history. pnas.org Early systematic empirical investigations into the biological effects of alcohols, including long-chain alcohols, date back considerably. pnas.org Research has shown a relationship between the chain length of monohydroxy alcohols and their biological potency, a concept sometimes referred to as Richardson's law of alcohol potency. pnas.org Studies on long-chain alcohols in biological systems have explored their interactions with cell membranes, suggesting that increased hydrophobicity with increasing chain length allows them to more easily enter and disrupt the lipid bilayer. pnas.org

Historically, fatty alcohols became commercially available in the early 1900s, initially produced by the reduction of wax esters using the Bouveault-Blanc reduction process. wikipedia.org Catalytic hydrogenation of fatty acid esters emerged in the 1930s, and the rise of petrochemicals in the mid-20th century led to the development of synthetic fatty alcohols. wikipedia.org

Overview of Current Research Trajectories Involving this compound

Current research involving this compound explores its potential roles and applications based on its chemical structure and classification as a secondary fatty alcohol. Due to its amphiphilic nature, this compound is being investigated for its interactions with biological membranes, which could influence membrane fluidity and permeability. smolecule.com Some studies suggest a potential role in cellular signaling pathways, although this area requires further investigation. smolecule.com

Research also indicates the potential of fatty alcohols, including those like this compound, as antimicrobial agents, possibly due to their ability to disrupt cellular membranes. smolecule.com Furthermore, this compound has been utilized in synthetic chemistry as a building block for more complex molecules through reactions involving its hydroxyl group. smolecule.com Its structure makes it potentially useful in the development of new materials. smolecule.com

Studies on related secondary fatty alcohols, such as Pentadecan-2-ol, highlight their interaction with cell membranes and potential as antimicrobial agents by disrupting membrane integrity. this compound has also been used in the synthesis of glycosides of N-acetylmuramyl-L-Alanyl-D-isoglutamine (muramyl dipeptide derivatives), compounds known for their immunostimulant and adjuvant activities. researchgate.netresearchgate.net This indicates its utility in the synthesis of biologically active molecules.

The presence of fatty alcohols, including those with fifteen carbons like this compound (or its isomers), has been noted in natural sources such as brown algae, where pentadecane is a chemical marker. mdpi.commdpi.com While this compound itself was not explicitly quantified as a major volatile compound in some studies, related fifteen-carbon compounds like pentadecane and pentadecanal (B32716) have been identified. mdpi.commdpi.commdpi.com

Research into the biological production of fatty alcohols using engineered microorganisms like Yarrowia lipolytica and Escherichia coli is ongoing, aiming to provide sustainable sources for these compounds, although the focus is often on primary fatty alcohols of varying chain lengths. frontiersin.orgnih.govnih.gov

Key Chemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₁₅H₃₂O-PubChem nih.gov, alfa-chemistry.com
Molecular Weight228.41 g/mol PubChem nih.gov, alfa-chemistry.com
CAS Number1653-35-6-PubChem nih.gov, alfa-chemistry.com
SMILESCCCCCCCC(O)CCCCCCC-PubChem uni.lu, alfa-chemistry.com
InChIKeyAXCJQGZCVXCVAG-UHFFFAOYSA-N-PubChem uni.lu, alfa-chemistry.com
logP (Octanol/Water)5.068-Cheméo chemeo.com
Melting Point (Tfus)304.63KCheméo chemeo.com
Boiling Point (Tboil)634.34KCheméo chemeo.com
Enthalpy of Fusion (ΔfusH°)35.17kJ/molCheméo chemeo.com
Enthalpy of Vaporization (ΔvapH°)65.27kJ/molCheméo chemeo.com

Note: Some values are calculated properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32O B157577 Pentadecan-8-ol CAS No. 1653-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentadecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCJQGZCVXCVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167880
Record name Pentadecan-8-ol
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Molecular Weight

228.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1653-35-6
Record name 8-Pentadecanol
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Record name Pentadecan-8-ol
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Record name 8-PENTADECANOL
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Synthetic Methodologies and Chemical Transformations of Pentadecan 8 Ol

General Principles of Fatty Alcohol Synthesis Relevant to Pentadecan-8-ol

The synthesis of fatty alcohols, including secondary alcohols like this compound, is grounded in several core industrial and laboratory methods. Commercially, these alcohols are produced from both natural and petrochemical feedstocks. nih.govwikipedia.org Natural sources, such as plant oils and animal fats, provide triglycerides that can be processed to yield fatty alcohols. wikipedia.org

Key synthetic strategies include:

Hydrogenation of Fatty Acid Esters: A dominant industrial method involves the transesterification of triglycerides to form methyl esters, which are then catalytically hydrogenated to produce primary fatty alcohols. wikipedia.org To produce a secondary alcohol like this compound, a ketone precursor (pentadecan-8-one) would be required, which could then be reduced.

Reduction of Fatty Acids: In laboratory settings, fatty acids can be directly reduced to alcohols using powerful reducing agents like lithium aluminum hydride. smolecule.com

Hydroformylation of Olefins (Oxo Process): This petrochemical route involves the reaction of an olefin with carbon monoxide and hydrogen, typically using a cobalt or rhodium catalyst, to form an aldehyde. Subsequent hydrogenation of the aldehyde yields the alcohol. smolecule.com For this compound, this would require a specific internal olefin as the starting material.

The Ziegler Process: This method uses ethylene (B1197577) oligomerization with triethylaluminium, followed by oxidation, to produce even-numbered primary alcohols. wikipedia.org

Microbial biosynthesis also presents an emerging pathway for fatty alcohol production. Engineered microorganisms can be designed to convert substrates like fatty acyl-CoAs or free fatty acids into fatty alcohols, offering a renewable alternative to traditional chemical synthesis. nih.govresearchgate.net

Targeted Synthesis of this compound and its Structural Analogues

The specific synthesis of this compound can be achieved through methods that allow for precise placement of the hydroxyl group at the C8 position. These methods include the reduction of the corresponding ketone, pentadecan-8-one, or the direct hydroxylation of pentadecane (B166386) at the eighth position using specialized catalysts. smolecule.com

The oxazoline (B21484) method is a crucial technique for the stereoselective synthesis of 1,2-trans-glycosides, particularly with 2-amino-2-deoxysugars. nih.gov In this reaction, a sugar with an N-acetyl group at the C2 position is converted into a 2-methyl-glyco-[2,1-d]-2-oxazoline derivative. This oxazoline acts as a glycosyl donor. nih.govnih.gov

The general mechanism involves the activation of the oxazoline ring by a promoter, typically a Lewis or Brønsted acid, followed by nucleophilic attack by an alcohol (the aglycone). This attack occurs at the anomeric carbon (C1) from the beta-face, resulting in the formation of a 1,2-trans-glycosidic bond.

This compound, as a secondary alcohol, can serve as the aglycone in this reaction. The hydroxyl group of this compound attacks the activated oxazoline donor to form the corresponding glycoside. This method is valued for its ability to control stereochemistry at the anomeric center and is compatible with various functional groups. nih.govmdpi.com While the method is broadly applicable to alcohols, its specific use with this compound would be for creating complex glycolipids where a long, secondary alkyl chain is desired.

The hydroxyl group of this compound is a key site for functionalization, allowing for its conversion into a variety of derivatives through common organic reactions. smolecule.com

Esterification: this compound can be converted to its corresponding ester through reaction with a carboxylic acid, acid anhydride, or acyl chloride. This reaction is often catalyzed by an acid or a base. Chemoenzymatic approaches using lipases have also been developed for the esterification of long-chain alcohols under mild conditions, offering high selectivity. rsc.org

Etherification: The synthesis of ethers from this compound can be achieved through several routes. The Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a classic method. Acid-catalyzed dehydration of two alcohol molecules can form symmetrical ethers, though this is less controlled for secondary alcohols where elimination can be a competing side reaction. masterorganicchemistry.comlibretexts.org Modern methods employ catalysts, such as iron(III) triflate, for the direct dehydrative etherification of alcohols, which can be used to form both symmetrical and unsymmetrical ethers. nih.govnih.gov

Alkylation: The carbon skeleton of alcohols can be extended through catalytic alkylation reactions. For instance, the β-alkylation of a secondary alcohol like this compound can be achieved using a primary alcohol in the presence of an iridium or ruthenium catalyst through a "borrowing hydrogen" mechanism. organic-chemistry.org This process involves the temporary oxidation of the alcohols to carbonyl compounds, an aldol (B89426) condensation, and subsequent reduction of the resulting enone to form the alkylated alcohol.

Table 1: Key Functionalization Reactions of this compound

Reaction Type Reagents/Catalyst Product Type
Esterification Carboxylic acid, Acid catalyst Ester
Etherification Alkyl halide, Strong base (Williamson) Ether
Etherification Acid catalyst (dehydration) Ether

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of RNA therapeutics, such as siRNA and mRNA. nih.govechelon-inc.comnih.gov These nanoparticles are typically composed of four main components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. nih.govyoutube.com

The ionizable lipid is the most critical component, responsible for encapsulating the negatively charged RNA and facilitating its release into the cytoplasm of target cells. echelon-inc.comyoutube.com These lipids possess a protonatable amine headgroup and two or more hydrophobic tails. The long alkyl chains of these tails are fundamental to the structure and function of the LNP.

This compound is a valuable building block for synthesizing the hydrophobic tails of these ionizable lipids. Its 15-carbon chain can be incorporated into the lipid structure through ester or ether linkages. The specific structure of these tails, including their length and degree of saturation, significantly influences the delivery efficiency and biodistribution of the LNP. For example, a synthetic scheme for an ionizable lipid might begin by coupling a long-chain fatty acid or alcohol, such as a derivative of this compound, to a central scaffold containing the ionizable headgroup. nih.govescholarship.org The resulting amphiphilic molecule is then formulated with the other components to form the LNP, which encapsulates the RNA cargo. princeton.edu

Table 2: Typical Components of a Lipid Nanoparticle (LNP) for RNA Delivery

Component Function Example Molecule
Ionizable Lipid Encapsulates RNA; facilitates endosomal escape. Lipids with tails derived from long-chain alcohols (e.g., this compound).
Helper Lipid Provides structural stability to the nanoparticle. Distearoylphosphatidylcholine (DSPC). nih.gov
Cholesterol Modulates membrane fluidity and stability. nih.gov Cholesterol.

Catalytic Approaches in this compound Derivatization and Production

Catalysis is central to both the efficient production and the subsequent functionalization of fatty alcohols. Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability compared to stoichiometric reactions.

For production, catalytic hydrogenation of fatty acid esters is a cornerstone of the industry. wipo.int The development of catalysts for the direct, selective oxidation of alkanes to specific alcohols remains an active area of research.

In derivatization, various catalytic systems are employed. As mentioned, iridium and ruthenium complexes are used for alkylation, organic-chemistry.org while iron compounds can catalyze etherification. nih.gov Lipases are effective biocatalysts for esterification reactions. rsc.org

Catalytic hydroisomerization is a vital industrial process used to convert linear alkanes into their branched isomers, which improves properties like the octane (B31449) number of gasoline and the cold-flow properties of diesel fuel. mdpi.comtandfonline.com While this process does not directly produce alcohols, its mechanism provides insight into the catalytic transformation of long-chain hydrocarbons, which are the parent structures of fatty alcohols.

The reaction occurs over bifunctional catalysts that possess both metal and acid sites (e.g., platinum on a zeolite). africanscientistjournal.orgmdpi.com The generally accepted mechanism involves three main steps:

Dehydrogenation: A linear alkane is first dehydrogenated on a metal site to form an alkene intermediate. mdpi.comresearchgate.net

Isomerization: The alkene migrates to an acid site (typically a Brønsted acid site on the zeolite support), where it is protonated to form a carbenium ion. This carbenium ion then undergoes skeletal rearrangement to a more stable branched isomer. mdpi.comtandfonline.com

Hydrogenation: The branched alkene desorbs from the acid site, migrates back to a metal site, and is hydrogenated to form the final branched alkane product. researchgate.net

The balance between the metal and acid functions is critical to maximize the yield of isomers and minimize undesired side reactions like cracking (β-scission of the carbenium ion). mdpi.comkuleuven.be The shape-selective properties of the zeolite pores can also influence the product distribution, favoring the formation of specific isomers. mdpi.com Understanding these catalytic pathways is crucial for developing new catalysts for the selective functionalization of long-chain hydrocarbons to produce valuable chemicals, including specific isomers of alcohols like this compound.

Table 3: Mechanism of n-Alkane Hydroisomerization

Step Catalytic Site Intermediate Transformation
1. Dehydrogenation Metal (e.g., Pt) n-Alkene n-Alkane → n-Alkene + H₂
2. Isomerization Acid (e.g., Zeolite) Carbenium Ion n-Alkene → iso-Carbenium Ion

Advanced Catalysis in Organic Synthesis Utilizing Fatty Alcohols

The industrial production of fatty alcohols, including long-chain secondary alcohols like this compound, relies heavily on advanced catalytic processes, primarily through the hydrogenation of fatty acids or their corresponding esters. researchgate.net These transformations are critical as they convert renewable feedstocks into valuable chemical intermediates. researchgate.net The catalysts employed are typically heterogeneous, allowing for easier separation from the reaction mixture and continuous operation, which is favored in industrial settings. researchgate.net

Commonly, these reactions are carried out under demanding conditions, including high temperatures, often ranging from 473 to 573 K, and significant hydrogen pressures of 20–30 MPa. mdpi.com The choice of catalyst is crucial for achieving high selectivity and yield. Historically, chromium-based catalysts like copper chromite have been widely used due to their effectiveness. researchgate.netmdpi.com However, environmental concerns associated with chromium have driven research toward more benign alternatives. mdpi.com Modern catalytic systems often feature copper-based catalysts supported on various metal oxides such as alumina (B75360) (Al₂O₃), zirconia (ZrO₂), or magnesia (MgO). acs.org The activity of these catalysts is influenced by factors like the surface area, the dispersion and particle size of the active metal, and the basicity of the support material. acs.org

Beyond their synthesis, fatty alcohols serve as substrates in further catalytic transformations. A significant reaction is their complete hydrogenation to yield saturated hydrocarbons. This process, often referred to as hydrodeoxygenation, utilizes catalysts based on Group 8-10 metals, including nickel (Ni), cobalt (Co), palladium (Pd), platinum (Pt), and rhodium (Rh). taylorandfrancis.com The reaction proceeds through the dissociative chemisorption of hydrogen on the metal sites, forming metal hydrides that subsequently reduce the alcohol functional group. taylorandfrancis.com

Table 1: Overview of Catalytic Systems in Fatty Alcohol Synthesis
ProcessReactant TypeCatalyst SystemGeneral ConditionsProduct
Ester HydrogenolysisFatty Acid Methyl Ester (FAME)Copper ChromiteHigh Temperature & PressureFatty Alcohol
Fatty Acid HydrogenationFatty AcidCu/Al₂O₃, Cu/ZrO₂High Temperature & PressureFatty Alcohol
Ester ReductionFatty Acid Methyl Ester (FAME)Alumina-supported NaBH₄Mild Conditions, No H₂ supplyFatty Alcohol
HydrodeoxygenationFatty AlcoholNi, Co, Pd, Pt, RhModerate ConditionsSaturated Hydrocarbon

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic synthesis combines the advantages of biological catalysts (enzymes) with traditional chemical methods to create efficient and highly selective reaction cascades. researchgate.netnih.gov This approach is particularly valuable for producing complex or chiral molecules under mild, environmentally friendly conditions. nih.gov Enzymes offer remarkable specificity (chemo-, regio-, and stereoselectivity) that is often difficult to achieve with conventional chemical catalysts. researchgate.net

In the context of fatty alcohols, biocatalysis provides routes for both their synthesis and transformation. For instance, the enantiomers of chiral alcohols can be resolved through enzyme-catalyzed transesterification. A well-documented example is the use of lipases to perform kinetic resolution of racemic secondary alcohols by selectively acylating one enantiomer, leaving the other unreacted. rsc.org This method allows for the preparation of enantiomerically pure alcohols and their corresponding esters. rsc.org

The biosynthesis of fatty alcohols in engineered microorganisms represents a direct biocatalytic route from simple carbon sources. nih.gov Key enzymes in these pathways include fatty acyl-CoA reductases (FARs) and carboxylic acid reductases (CARs), which convert fatty acids or their activated forms (acyl-CoAs) into the corresponding alcohols. nih.gov These pathways begin with the conversion of acetyl-CoA to malonyl-CoA, followed by the fatty acid synthase (FAS) complex to build the carbon chain. nih.gov

Furthermore, microorganisms can directly transform hydrocarbons into alcohols. Certain strains of the yeast Candida, for example, have been observed to oxidize pentadecane, producing both 1-pentadecanol (B150567) and pentadecanoic acid. wikipedia.orgwikipedia.org Another advanced biocatalytic transformation within the broader class of fatty acid derivatives is the photodecarboxylation of fatty acids to produce alkanes. nih.govtudelft.nl This reaction is catalyzed by the fatty acid photodecarboxylase (FAP) enzyme, which uses blue light to convert fatty acids like palmitic acid into the corresponding alkane, such as pentadecane. nih.govtudelft.nl

Table 2: Examples of Biocatalytic Transformations for Fatty Alcohols and Related Compounds
TransformationEnzyme/OrganismSubstrateProductKey Feature
Asymmetric TransesterificationLipaseRacemic Secondary AlcoholEnantiomerically Pure Alcohol & EsterKinetic resolution of enantiomers rsc.org
Fatty Acid ReductionCarboxylic Acid Reductase (CAR)Fatty AcidFatty AlcoholBiosynthetic pathway in engineered microbes nih.gov
Alkane OxidationCandida sp.Pentadecane1-PentadecanolDirect functionalization of a hydrocarbon wikipedia.org
PhotodecarboxylationFatty Acid Photodecarboxylase (FAP)Fatty Acid (e.g., Palmitic Acid)Alkane (e.g., Pentadecane)Light-driven conversion nih.govtudelft.nl

Biological Activities and Mechanistic Investigations of Pentadecan 8 Ol

Exploration of Antimicrobial Efficacy and Mechanisms

The antimicrobial properties of long-chain fatty alcohols are significantly influenced by their molecular structure, particularly the length of their carbon chain. nih.govnih.gov This class of compounds is known to inhibit the growth of various microorganisms, including both bacteria and fungi. smolecule.com

A primary mechanism of antimicrobial action for many fatty alcohols is the disruption of the microbial cell membrane. smolecule.comcontecinc.com Their amphiphilic structure allows them to intercalate into the phospholipid bilayer of the cell membrane. This insertion can perturb the highly organized structure of the membrane, leading to a loss of integrity. taylorandfrancis.com

Studies on a range of straight-chain alcohols have shown that the degree and nature of membrane damage are dependent on the carbon chain length. nih.govresearchgate.net For instance, primary alcohols with shorter chains, such as 1-decanol (B1670082) (C10) and 1-undecanol (B7770649) (C11), have been demonstrated to cause significant damage to the cell membranes of Staphylococcus aureus, leading to the leakage of essential intracellular components like potassium (K+) ions. nih.govresearchgate.net This leakage is a direct indicator of compromised membrane integrity. However, this membrane-damaging activity appears to decrease as the chain length increases beyond this optimal point. nih.gov While Pentadecan-8-ol, as a C15 alcohol, can be expected to interact with and disorder the lipid bilayer, its primary antimicrobial mechanism may not be through the same potent membrane lysis seen in shorter-chain alcohols. nih.govtaylorandfrancis.com Instead, the disruption may be more subtle, affecting membrane-bound processes.

Long-chain fatty alcohols exhibit significant inhibitory effects on the growth of various microbes. smolecule.com Research focusing on Staphylococcus aureus has systematically evaluated the relationship between the carbon chain length of primary fatty alcohols and their antibacterial efficacy. This work has shown that growth-inhibitory activity is highly dependent on the number of carbon atoms. nih.govresearchgate.net

The most effective bacteriostatic activity was observed for alcohols with carbon chains of 12 to 15 carbons. nih.gov This places pentadecanol isomers directly within the range of highest potency for growth inhibition, even though their mechanism might be different from the membrane-damaging effects of shorter-chain alcohols. nih.govsemanticscholar.org The data suggests that while shorter-chain alcohols may kill bacteria quickly through membrane lysis, longer-chain alcohols like pentadecanol are more effective at preventing growth (bacteriostatic activity). nih.gov

Fatty Alcohol (Primary)Carbon Chain LengthRelative Growth-Inhibitory Activity vs. S. aureusPrimary Mode of Action
1-NonanolC9ModerateBactericidal, Membrane Damage
1-DecanolC10HighBactericidal, Membrane Damage
1-UndecanolC11HighBactericidal, Membrane Damage
1-DodecanolC12Very HighBacteriostatic
1-TridecanolC13Very HighBacteriostatic
1-Pentadecanol (B150567) (Isomer)C15HighBacteriostatic (Inferred)

Table 1: Structure-Activity Relationship of Primary Fatty Alcohols against Staphylococcus aureus. This table summarizes findings on how carbon chain length affects antibacterial activity and mechanism, based on data from related primary alcohols. nih.govresearchgate.netsemanticscholar.org

Cellular Interactions and Influence on Biological Pathways

The interaction of this compound with eukaryotic cells is also governed by its ability to associate with and modify cellular membranes.

Due to its structure, this compound can act as a model amphiphilic molecule to study biological membranes. smolecule.com When introduced to a cellular environment, it is expected to partition into the lipid bilayers of plasma and organelle membranes. taylorandfrancis.com The presence of these alcohol molecules among the phospholipids (B1166683) disrupts the normal lipid packing. This intercalation can increase the "free volume" within the membrane, thereby altering its physical properties. taylorandfrancis.com This leads to a modulation of membrane fluidity and permeability. Such changes can have wide-ranging effects on cellular function, as the membrane is a critical site for transport, signaling, and enzymatic activity.

While direct evidence linking this compound to specific signaling pathways is not established, its effects on membrane properties provide a basis for potential indirect influence. smolecule.com Many critical cellular signaling events are initiated at the cell membrane and involve membrane-bound receptor proteins and enzymes. The fluidity and composition of the membrane, including the organization of lipid rafts, can significantly impact the function and interaction of these signaling components.

By altering the membrane environment, this compound could potentially modulate the activity of these proteins, thereby influencing downstream signaling cascades that control fundamental cellular processes like proliferation and differentiation. However, this remains an area of theoretical investigation requiring further research.

Immunomodulatory and Cytotoxic Activities of this compound Derivatives

There is currently a lack of specific research into the immunomodulatory or cytotoxic activities of this compound derivatives. However, studies on derivatives of other natural products, such as the triterpenoid (B12794562) celastrol, show that modifying the length of attached fatty alcohol chains can significantly impact biological activity, including antiproliferative effects. taylorandfrancis.com This suggests that creating ester or ether derivatives of this compound could potentially yield novel compounds with immunomodulatory or cytotoxic properties. The 15-carbon chain would serve as a significant structural component, influencing the hydrophobicity and steric properties of such derivatives, which are critical factors for their interaction with cellular targets. taylorandfrancis.com Future research in this area could explore the synthesis and biological screening of these novel molecules.

Stimulation of Antibacterial Resistance via Muramyldipeptide Glycosides

Current scientific literature does not provide direct evidence to support a role for this compound in the stimulation of antibacterial resistance through muramyldipeptide glycosides. Muramyl dipeptide (MDP) and its analogs are known to stimulate a host's nonspecific resistance to infection. nih.govnih.gov These molecules are components of bacterial cell walls and can trigger immune responses. However, a direct link or synergistic relationship between this compound and muramyldipeptide glycosides in modulating bacterial resistance has not been established in the reviewed literature. Further research is required to explore any potential interactions or effects in this area.

Direct Cytotoxicity Towards Tumor Cell Lines and Mononuclear Cells

The direct cytotoxic effects of this compound on tumor cell lines and mononuclear cells are not well-documented. While numerous studies investigate the cytotoxicity of various natural and synthetic compounds against different cancer cell lines, specific data for this compound is scarce. researchgate.netnih.govmdpi.comnih.govkuleuven.be

Role as Precursors in Signaling Molecule and Hormone Biosynthesis

The role of this compound as a direct precursor in the biosynthesis of specific signaling molecules and hormones is not clearly defined in the existing scientific literature. The biosynthesis of many critical signaling molecules, such as steroid hormones, involves well-characterized precursors like pregnenolone (B344588) and progesterone. nih.gov These molecules undergo a series of enzymatic conversions to produce a wide array of hormones that regulate physiological processes.

While long-chain fatty alcohols, in a general sense, can be involved in the formation of various lipids and signaling molecules, a specific and direct precursor role for this compound in major signaling or hormonal pathways has not been prominently reported. Further investigation is needed to determine if and how this compound might be integrated into the complex web of biosynthetic pathways for signaling molecules and hormones.

Interactions with Model Biological Systems and Biomembranes

Application of Pentadecan-8-ol as a Model Molecule for Membrane Permeability Studies

This compound can serve as a model molecule for investigating membrane permeability smolecule.comontosight.ai. Understanding how molecules interact with and pass through biological membranes is crucial in various fields, including drug design core.ac.ukmpg.de. The amphiphilic structure of this compound allows it to interact with the lipid bilayer, mimicking the behavior of certain molecules that permeate membranes smolecule.comontosight.ai. Studies on membrane permeability often utilize model systems, such as artificial lipid bilayers, and techniques like molecular dynamics simulations to calculate diffusion and partition coefficients of solutes at different depths within the membrane core.ac.uknih.gov. While general studies explore the permeability of various small molecules across lipid bilayers core.ac.ukmpg.denih.govdiva-portal.org, this compound's specific properties make it a suitable candidate for such modeling to gain insights into the factors governing molecular transport across these biological barriers smolecule.comontosight.ai.

Partitioning Behavior of Amphiphilic Alcohols in Lipid Bilayers

The partitioning behavior of amphiphilic alcohols, including this compound, in lipid bilayers is a key aspect of their interaction with biological membranes smolecule.comontosight.ai. Partitioning refers to the distribution of a molecule between different phases, in this case, between the aqueous environment and the hydrophobic core of the lipid bilayer core.ac.ukmdpi.com. The amphiphilic nature of this compound, with its balance of hydrophobic and hydrophilic regions, dictates its preference for different regions within the membrane environment smolecule.comontosight.ai. Studies on partitioning behavior help researchers understand where molecules localize within the bilayer and how this localization influences their function or transport mdpi.comtulane.edu. Comparative studies involving various molecules and model membranes contribute to the development and validation of models that predict partitioning coefficients mdpi.com. This compound's structure allows it to be used in studies aimed at elucidating the principles governing the partitioning of amphiphilic compounds into the lipid bilayer smolecule.comontosight.ai.

Investigations into Molecular Mimicry of Biological Membrane Components

This compound's behavior mimics that of certain amphiphilic molecules found in biological membranes smolecule.comontosight.ai. Fatty alcohols are important components of biological systems and contribute to the formation and function of lipid bilayers ontosight.ai. By studying the interactions of molecules like this compound with model membranes, researchers can gain insights into the roles of natural membrane components smolecule.comontosight.ai. Biological membranes are complex assemblies of various lipids and proteins, and simplified model membranes are often used to understand the fundamental properties and behaviors of these components acs.orgnih.gov. The amphiphilic character of this compound allows it to integrate into the lipid bilayer and influence membrane properties such as fluidity and permeability, thus mimicking the effects of endogenous amphiphilic lipids smolecule.comontosight.ai.

Occurrence, Isolation, and Biosynthetic Pathways of Pentadecan 8 Ol in Nature

Natural Distribution of Pentadecan-8-ol in Botanical Extracts and Essential Oils

This compound, a fifteen-carbon alcohol, has been reported as a component in the extracts and essential oils of certain plant species. While some search results specifically mention pentadecane (B166386) (a related alkane with the same carbon chain length) in various plants like Scandix balansae, Vanilla madagascariensis, and Aethus indicus, and in the latex of Calotropis procera, direct mentions of this compound's widespread natural distribution in botanical extracts and essential oils are less frequent in the provided snippets nih.govresearchgate.net. However, the broader context of fatty alcohols and hydrocarbons in essential oils and plant extracts suggests its potential presence, albeit often in minor quantities compared to dominant compounds like terpenes or shorter-chain fatty acid derivatives scielo.brfptt.rumdpi.com.

Studies on the chemical composition of essential oils and plant extracts often utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the various volatile and semi-volatile compounds present fptt.ruijrar.orgphcogj.com. While specific data tables detailing the concentration of this compound across numerous species were not prominently featured in the search results, the identification of other fatty alcohols and hydrocarbons of similar chain lengths in various plant sources supports the possibility of this compound's natural occurrence. For instance, analyses of Rhododendron arboreum flower extracts identified compounds like 1-docosanol (B1670855) and heptadecanoic acid, indicating the presence of fatty alcohol and fatty acid derivatives in plant tissues researchgate.net. Similarly, studies on Thymus serpyllum extracts identified compounds such as 6,10,14-trimethyl-pentadecan-2-ol, a branched isomer with a similar carbon backbone mdpi.com.

Biosynthetic Routes of Fatty Alcohols from Fatty Acids

The biosynthesis of fatty alcohols in living organisms is intimately linked to the production of fatty acids rsc.orgresearchgate.netnih.gov. The most prevalent pathway for fatty alcohol production involves the synthesis of fatty acids and their subsequent reduction rsc.orgd-nb.info. In higher organisms, including plants, fatty acid synthesis typically proceeds through the addition of two-carbon units, primarily resulting in fatty acids with an even number of carbon atoms rsc.org. This synthesis can occur via Type I or Type II fatty acid synthesis pathways, with plants primarily utilizing the Type II system involving discrete proteins rsc.org.

Once fatty acids are synthesized, they can be converted to fatty alcohols through different enzymatic steps. One major route involves the conversion of fatty acyl-acyl carrier proteins (ACPs) to free fatty acids and then to fatty acyl-coenzyme A (CoA), catalyzed by thioesterase and acyl-CoA synthase, respectively researchgate.netd-nb.info. Subsequently, fatty acyl-CoAs are reduced to fatty aldehydes or fatty alcohols in a reaction often dependent on NADPH and catalyzed by fatty acyl-CoA reductase researchgate.netd-nb.infopnas.org. Another pathway involves the direct reduction of free fatty acids to fatty aldehydes by carboxylic acid reductase (CAR), followed by further reduction to fatty alcohols pnas.org.

While even-carbon-number fatty alcohols are more commonly produced through these pathways due to the nature of fatty acid synthesis from two-carbon units, organisms, particularly bacteria, can produce odd-chain and branched compounds rsc.org. The presence of an odd-numbered carbon chain and the hydroxyl group at the 8th position in this compound suggest that its biosynthesis might involve specific enzymatic variations or alternative pathways that deviate from the standard even-chain fatty acid elongation and reduction. Research into engineered microbial systems has explored optimizing fatty alcohol biosynthesis pathways by targeting key enzymes like thioesterase, acyl-CoA synthase, and fatty acyl-CoA reductase to produce specific chain lengths d-nb.info.

Comparative Phytochemical Analysis of this compound Across Species

Studies comparing the chemical profiles of essential oils from different plant populations or cultivars of the same species demonstrate significant variations in compound composition researchgate.netmdpi.com. For instance, comparative GC-MS analysis of Alstonia scholaris leaf extract using different solvents showed variations in the identified compounds ijrar.org. Similarly, studies on Leptadenia reticulata highlighted differences in phytochemicals across different plant parts and callus cultures phcogj.com.

While pentadecane (C15 alkane) has been identified in various plants through comparative analysis researchgate.netresearchgate.netmdpi.com, specific comparative data for this compound is limited in the provided context. However, the methodologies described for comparative phytochemical analysis, involving extraction followed by GC-MS, would be applicable to the study of this compound distribution across species fptt.ruijrar.orgphcogj.com. Such analyses are crucial for understanding the natural distribution patterns and potential species-specific pathways involved in the production of this compound.

Environmental Research and Biotransformation of Pentadecan 8 Ol

Pentadecan-8-ol, a secondary alcohol with a fifteen-carbon chain, is part of the broader class of long-chain alcohols or fatty alcohols. These compounds are found in various natural sources and are also synthesized for industrial applications. Understanding the environmental fate and biotransformation of this compound is crucial for assessing its potential persi

Advanced Analytical and Spectroscopic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures [10, 11]. The gas chromatography component separates the mixture based on the differential partitioning of analytes between a mobile gas phase and a stationary phase within a column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z) .

In the context of analyzing samples potentially containing Pentadecan-8-ol, such as biological extracts, food samples, or environmental matrices, GC-MS provides both qualitative and quantitative capabilities. Qualitative analysis involves identifying the compound by comparing its retention time on the GC column and its characteristic mass fragmentation pattern (mass spectrum) to those of known standards or spectral libraries . F

Theoretical and Computational Investigations of Pentadecan 8 Ol

Quantum Chemical Calculations: Natural Bond Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) can be used to determine the optimized geometry, electronic energy, and distribution of electron density within Pentadecan-8-ol. A particularly insightful method for interpreting the results of such calculations is the Natural Bond Orbital (NBO) analysis.

NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a set of localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.orgnih.gov This provides a quantitative description of the "natural Lewis structure" of the molecule. For this compound, an NBO analysis would precisely describe the nature of its chemical bonds, including the C-C, C-H, C-O, and O-H bonds.

Table 1: Hypothetical Natural Bond Orbital (NBO) Analysis Data for Key Bonds in this compound.
Bond (Donor NBO)Acceptor NBOTypeOccupancy (e)Hybridization on C/OPolarizationStabilization Energy E(2) (kcal/mol)
σ(C7-C8)σ(C9-C10)C-C Single Bond1.998sp³ / sp³~50% C7, ~50% C8~2.5
σ(C8-O)σ(C7-H)C-O Single Bond1.995sp³ / sp³~30% C8, ~70% O~1.2
σ(O-H)σ(C8-C9)O-H Single Bond1.996sp³~25% H, ~75% O~0.8
LP(O)σ(C8-H)Oxygen Lone Pair1.985sp³100% O~5.1

Molecular Dynamics Simulations of this compound in Lipid Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. These simulations are particularly valuable for investigating how amphiphilic molecules like this compound interact with complex biological structures such as cell membranes. nih.govmdpi.com A typical simulation would involve placing one or more this compound molecules in a system containing a lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC) solvated by water.

Due to its structure—a long, nonpolar fifteen-carbon chain and a polar hydroxyl group—this compound is expected to insert into the lipid bilayer. MD simulations can predict its preferred orientation and location. mdpi.com The long hydrophobic tail would align with the acyl chains of the lipid molecules within the hydrophobic core of the membrane, while the polar hydroxyl head group would position itself near the lipid head groups at the water-membrane interface. nih.govmdpi.com

The presence of long-chain alcohols within a lipid bilayer can significantly alter the membrane's physical properties. acs.org MD simulations can quantify these changes:

Membrane Fluidity: Alcohols can increase the disorder of the lipid acyl chains, leading to a more fluid membrane. This is quantifiable by calculating the deuterium (B1214612) order parameter (SCD) for the lipid tails. nih.govresearchgate.net

Bilayer Thickness: The insertion of alcohol molecules can cause the bilayer to become thinner as the lipids rearrange to accommodate the foreign molecules. nih.gov

Area Per Lipid: Conversely, the lateral spacing between lipids may increase, leading to a larger area per lipid. nih.gov

Lateral Pressure Profile: Alcohols can alter the distribution of lateral pressures across the membrane, which can, in turn, affect the function of embedded membrane proteins. acs.orgnih.gov

These structural and dynamic effects are dependent on the concentration of the alcohol and the length of its alkyl chain. nih.gov Simulations have shown that longer-chain alcohols penetrate deeper into the bilayer. nih.gov

Table 2: Predicted Effects of this compound on Lipid Bilayer Properties Based on Molecular Dynamics Simulation Studies of Long-Chain Alcohols.
Membrane PropertyPredicted Effect of this compoundUnderlying Mechanism
Membrane FluidityIncreaseDisruption of lipid acyl chain packing.
Bilayer ThicknessDecreaseAccommodation of the alcohol molecule causes lipid reorganization.
Area Per LipidIncreaseLateral expansion of the membrane to accommodate the inserted alcohol.
Water PermeabilityIncreaseFormation of transient water pores near the alcohol's hydroxyl group.

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry and toxicology that aims to link the chemical structure of a compound to its biological activity. creative-biolabs.com For long-chain alcohols, a key structural feature influencing activity is the length of the alkyl chain.

The amphiphilic nature of this compound suggests it could interact with biological membranes and proteins, potentially leading to various biological effects. SAR studies on long-chain alcohols have explored their antimicrobial properties and aquatic toxicity. nih.govresearchgate.net A general trend observed is that biological activity often increases with chain length up to a certain point, after which a "cutoff effect" is seen. This cutoff is typically attributed to reduced bioavailability due to very low water solubility.

A study on the chronic aquatic toxicity of long-chain alcohols to Daphnia magna demonstrated that toxicity increased with chain length up to tetradecanol (B45765) (C14). nih.gov However, pentadecanol (C15) did not follow this trend, showing no toxicity below its limit of water solubility. nih.gov This highlights the critical role of physicochemical properties in SAR.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new compounds. creative-biolabs.com These models use molecular descriptors—such as lipophilicity (logP), molecular weight, and topological indices—to build a mathematical relationship with a measured biological endpoint. For this compound, a QSAR model could be used to predict its potential activity in areas like:

Antimicrobial effects: By disrupting bacterial cell membranes.

Enzyme inhibition: By binding to hydrophobic pockets in enzymes.

Skin penetration enhancement: By temporarily fluidizing the stratum corneum.

Table 3: Structure-Activity Relationship for Chronic Aquatic Toxicity of Long-Chain Alcohols to Daphnia magna. nih.govresearchgate.net
CompoundCarbon Chain LengthObserved Chronic Toxicity (NOEC, mg/L)Relationship to SAR Trend
1-Decanol (B1670082)100.17Baseline toxicity
1-Dodecanol120.038Increased toxicity with chain length
1-Tetradecanol140.0098Peak toxicity in the series
1-Pentadecanol (B150567)15>0.0017 (No effect at solubility limit)Cutoff effect observed

Predictive Computational Chemistry for Novel Derivatizations

Predictive computational chemistry leverages theoretical models to design new molecules with desired properties, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. mit.edu Starting with a scaffold molecule like this compound, computational methods can be used to predict how chemical modifications will affect its physicochemical and biological properties. nih.gov

In silico design of novel derivatives of this compound could aim to:

Enhance Biological Activity: By modifying the structure to improve binding to a biological target. For example, adding functional groups that can form specific hydrogen bonds or electrostatic interactions.

Modulate Physicochemical Properties: Altering the alkyl chain (e.g., introducing unsaturation or branching) or modifying the hydroxyl group (e.g., esterification, etherification) can change properties like solubility, lipophilicity, and volatility. mdpi.com

Improve Pharmacokinetic Profile: Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the likely fate of a derivatized molecule in an organism, helping to design compounds with better bioavailability and lower toxicity.

For instance, if the goal is to create a more potent antimicrobial agent, computational docking could be used to simulate the binding of various this compound derivatives to a key bacterial enzyme. The models would predict the binding affinity of each derivative, allowing researchers to prioritize the synthesis of the most promising candidates. peerscientist.comresearchgate.net Similarly, quantum chemical calculations can predict how derivatization affects the molecule's electronic properties, which are often linked to its reactivity and interaction strength. mdpi.com

Table 4: Potential Derivatizations of this compound and Predicted Property Changes Using Computational Models.
Derivative TypeExample ModificationPredicted Change in PropertyPotential Application
EsterificationPentadecan-8-yl acetateDecreased polarity, increased volatilityFlavor/fragrance component
Etherification8-MethoxypentadecaneRemoval of H-bond donor capability, decreased polarityChemical intermediate, solvent
HalogenationFluorination of the alkyl chainIncreased lipophilicity and metabolic stabilityBioactive compound design
Chain IsomerizationBranching of the alkyl chainLowered melting point, altered membrane interactionLubricants, plasticizers

Emerging Applications and Material Science Research

Role as a Building Block in the Synthesis of Advanced Materials

The bifunctional nature of Pentadecan-8-ol, with its long hydrophobic carbon chain and reactive hydrophilic hydroxyl group, makes it a versatile building block in material science. This structure allows for its incorporation into larger, more complex molecules to create materials with specific, tailored properties.

In the field of polymer chemistry, long-chain alcohols like this compound can be used as monomers or chain-transfer agents in polymerization processes. The hydroxyl group provides a reactive site for esterification or etherification, allowing it to be integrated into polyester (B1180765) or polyether chains. The long pentadecyl group can influence the final polymer's properties, potentially increasing its flexibility, hydrophobicity, and internal lubricity.

As a lubricant or lubricant additive, esters derived from this compound are of particular interest. The esterification of fatty alcohols with carboxylic acids produces polyol esters, a class of synthetic lubricants known for good thermal stability and lubricity. The long, branched structure that this compound can impart to these esters can influence the viscosity, pour point, and film-forming capabilities of the lubricant. Research into the tribological properties of various polyol esters indicates that the chemical structure of the alcohol component is a key factor in determining the friction and wear characteristics of the final product.

Table 1: Potential Influence of this compound Derived Esters on Lubricant Properties
PropertyPotential Contribution of this compound MoietyRationale
Viscosity IndexImprovementLong alkyl chains can lead to a lower rate of viscosity change with temperature.
Oxidative StabilityModerate to GoodAs a saturated alcohol, it does not introduce double bonds that are prone to oxidation, though the ester linkage can be a site of thermal degradation.
Boundary LubricationEnhancedThe polar ester group can adsorb to metal surfaces, while the long nonpolar chain provides a lubricating film.
BiodegradabilityPotential for high biodegradabilityEster linkages are susceptible to hydrolysis, and the linear alkyl structure is generally amenable to microbial degradation.

This compound serves as an excellent precursor for the synthesis of non-ionic surfactants through a process called ethoxylation. In this reaction, ethylene (B1197577) oxide is added to the alcohol in the presence of a catalyst, forming a polyethylene (B3416737) glycol ether chain attached to the original pentadecan-8-oxy group. The resulting molecule has a hydrophobic tail (the pentadecyl group) and a tunable hydrophilic head (the polyoxyethylene chain).

The properties of the resulting surfactant are highly dependent on the number of ethylene oxide units added, also known as the degree of ethoxylation. This number directly influences the surfactant's water solubility and its Hydrophile-Lipophile Balance (HLB) value. A low degree of ethoxylation results in a more oil-soluble surfactant, suitable for water-in-oil emulsions, while a higher degree of ethoxylation increases water solubility, making the surfactant suitable for oil-in-water emulsions and as a detergent or wetting agent.

Table 2: Predicted Properties of this compound Ethoxylates
Degree of Ethoxylation (n)Predicted HLB Value RangePredicted Water SolubilityPotential Application
1-43-8Insoluble/DispersibleW/O Emulsifier
5-910-13SolubleO/W Emulsifier, Wetting Agent
10-15+13-16+Highly SolubleDetergent, Solubilizer

Pharmaceutical Research and Development Applications

The unique physicochemical properties of this compound make it a candidate for investigation in pharmaceutical sciences, particularly in the design of advanced drug delivery systems. Its amphiphilic character and biocompatibility are key attributes for such applications.

This compound is being explored as a component in lipid-based nanoparticle formulations, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to improve the solubility, stability, and bioavailability of poorly water-soluble drugs. In these formulations, a solid lipid is used to form the core of the nanoparticle, which can encapsulate the therapeutic agent.

Given its long carbon chain and solid nature at room temperature, this compound could function as the solid lipid matrix in SLNs or as part of the lipid blend in NLCs. Its hydrophobic nature would form the core that encapsulates lipophilic drugs, while its hydroxyl group could be oriented towards the surface, potentially influencing the particle's interaction with the aqueous environment and surfactants used for stabilization.

Furthermore, in the development of polymeric micelles for drug delivery, amphiphilic block copolymers self-assemble to form a core-shell structure. The hydrophobic core serves as a reservoir for hydrophobic drugs. It is conceivable that this compound could be chemically conjugated to a hydrophilic polymer to create a block copolymer, where the pentadecyl group would contribute to the formation of the hydrophobic micellar core.

Table 3: Potential Roles of this compound in Pharmaceutical Delivery Systems
Delivery SystemPotential Role of this compoundFunction
Solid Lipid Nanoparticles (SLN)Solid Lipid MatrixForms the solid core for drug encapsulation.
Nanostructured Lipid Carriers (NLC)Solid Lipid ComponentPart of the solid/liquid lipid blend to create an imperfect crystalline structure, increasing drug loading capacity.
Polymeric MicellesHydrophobic Block (as a derivative)Contributes to the formation of the hydrophobic core that solubilizes the drug.

The development of bioactive conjugates involves linking a therapeutic agent to a carrier molecule to improve its delivery to specific cells or tissues. While research in this area is still emerging for this compound specifically, its chemical structure presents possibilities. The hydroxyl group of this compound can be used as a chemical handle to attach it to other molecules, including drugs or targeting ligands, through an ester or ether linkage.

For instance, a conjugate could be synthesized where a cytotoxic drug is attached to this compound. The long lipid chain could then facilitate the conjugate's integration into the lipid bilayers of cell membranes, potentially enhancing the drug's cellular uptake. While studies have explored the anti-cancer properties of the related fatty acid, pentadecanoic acid, direct research into bioactive conjugates of this compound for targeted therapies is a prospective area for future investigation.

Cosmetic Science Research for Novel Formulations

In cosmetic science, there is a continuous search for ingredients that can improve product performance and sensory experience. This compound's properties as a fatty alcohol make it a valuable component in various cosmetic formulations.

As an emollient, this compound can impart a soft and smooth feel to the skin. When included in creams and lotions, it helps to maintain the skin's softness and plasticity. It can also form a semi-occlusive layer on the skin's surface, which helps to reduce transepidermal water loss and keep the skin hydrated.

Moreover, this compound is being investigated for its use in novel formulation types like microemulsions. Microemulsions are thermodynamically stable, transparent systems of oil, water, and surfactant that can carry both water-soluble and oil-soluble active ingredients. Due to its amphiphilic nature, this compound can act as a co-surfactant or part of the oil phase in a microemulsion, helping to stabilize the system and improve the skin penetration of active cosmetic ingredients. The use of microemulsions can lead to cosmetic products with enhanced aesthetic appeal, stability, and efficacy.

Table 4: Example of a Hypothetical O/W Microemulsion Formulation Incorporating this compound
ComponentPotential RoleExample Concentration (% w/w)
WaterContinuous Phase60-80
Caprylic/Capric TriglycerideOil Phase5-15
Polysorbate 20Surfactant10-20
This compoundCo-surfactant/Oil Phase Modifier1-5
GlycerinHumectant2-5
Active IngredientFunctional Component0.1-2

Future Research Directions and Translational Opportunities

Unraveling Underexplored Biological Mechanisms of Pentadecan-8-ol

The biological activities of fatty alcohols like this compound, including potential antimicrobial properties and interactions with cellular membranes, suggest a need for deeper investigation into their underlying mechanisms smolecule.com. Research indicates that fatty alcohols may disrupt cellular membranes smolecule.com. Further studies could focus on the specific interactions of this compound with different types of cell membranes (e.g., bacterial, fungal, mammalian) to elucidate the precise nature of these interactions and their downstream effects. The potential role of this compound in cellular signaling pathways, including cell proliferation and differentiation, has been suggested but requires significant further investigation to understand its full biological impact smolecule.com. Future research could employ techniques such as targeted protein binding assays, lipidomics, and cell-based reporter systems to map the signaling cascades influenced by this compound. Exploring its potential as an antimicrobial agent against a wider range of pathogens and understanding the molecular targets involved could lead to novel therapeutic or preservative applications smolecule.com.

Innovations in Green Synthesis and Sustainable Production

The production of chemicals, including fatty alcohols, is increasingly focusing on sustainable and environmentally friendly methods mcgill.camdpi.com. Future research in the synthesis of this compound could explore green chemistry approaches to minimize waste, reduce energy consumption, and utilize renewable resources mcgill.carsc.orgmdpi.comtjnpr.org. This could involve developing biocatalytic routes using enzymes or microorganisms for the selective hydration or reduction of fatty acids or their derivatives at the C8 position ontosight.ai. Investigation into the use of alternative solvents or solvent-free reaction conditions for synthesis and purification could also contribute to more sustainable processes mcgill.cauni-due.de. Furthermore, research into the sustainable sourcing of precursors for this compound synthesis, potentially from biomass or waste streams, aligns with the principles of a circular economy rsc.orgrsc.org. Optimizing reaction conditions to improve yields and reduce the formation of byproducts is another critical area for enhancing sustainability rsc.org.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of how this compound interacts with biological systems, the integration of omics technologies is a promising future direction researchgate.netrsc.orgd-nb.info. Metabolomics could be used to profile the metabolic changes in cells or organisms exposed to this compound, identifying affected pathways and potential biomarkers rsc.orgd-nb.info. Lipidomics could provide detailed insights into how this compound influences lipid profiles and membrane composition rsc.org. Transcriptomics and proteomics could reveal changes in gene and protein expression, respectively, offering clues about the cellular responses and adaptive mechanisms triggered by the compound researchgate.netmdpi.com. Combining these omics approaches can provide a multi-dimensional view of the biological impact of this compound, potentially uncovering novel functions or toxicological effects that are not apparent from single-omics studies researchgate.netrsc.org. This integrated approach can help in understanding its role in membrane studies and cellular signaling in a more comprehensive manner smolecule.comnih.gov.

Advanced Materials Design Leveraging the Unique Structure of this compound

The chemical structure of this compound, with its long hydrophobic chain and a centrally located hydroxyl group, offers unique opportunities for the design of advanced materials smolecule.comontosight.airsc.org. Future research can explore its use as a building block for polymers, surfactants, lubricants, or other functional materials with tailored properties smolecule.com. The position of the hydroxyl group allows for specific functionalization, potentially leading to materials with distinct amphiphilic characteristics or reactive sites smolecule.comontosight.ai. Research could focus on synthesizing novel polymers or copolymers incorporating this compound to create materials with controlled thermal, mechanical, or surface properties rsc.org. Its potential as a precursor for surfactants and emulsifiers could be further explored to develop high-performance formulations for various industrial or cosmetic applications smolecule.com. Investigating its use in the creation of novel lipid-based delivery systems or self-assembling nanostructures also represents an exciting area for future materials science research smolecule.com.

Collaborative Research at the Interface of Chemistry, Biology, and Materials Science

Advancing the understanding and application of this compound necessitates collaborative research efforts spanning multiple scientific disciplines acs.org. Future research should encourage partnerships between chemists, biologists, and materials scientists to bridge the gap between synthesis, biological evaluation, and material development acs.org. Collaborative projects could focus on the rational design of this compound derivatives with enhanced biological activity or specific material properties rsc.org. Biologists can provide insights into relevant biological targets and assay development, while materials scientists can explore novel applications based on the compound's unique structural features smolecule.comontosight.ai. This interdisciplinary approach can accelerate the discovery and translation of this compound's potential, leading to the development of new pharmaceuticals, biomaterials, or sustainable chemical products smolecule.comacs.orgacs.org. Such collaborations are crucial for fully realizing the translational opportunities presented by this compound.

Q & A

Q. Basic Research Focus

  • Synthesis : Use catalytic hydrogenation of pentadecan-8-one (C15H30O) with palladium or platinum catalysts under controlled H2 pressure (e.g., 1–3 atm). Purify via fractional distillation .
  • Characterization : Confirm structure using NMR (¹H and ¹³C), IR spectroscopy, and GC-MS. Compare spectral data with literature values for positional isomers (e.g., pentadecan-1-ol) to resolve ambiguity .
  • Purity Assessment : Employ HPLC with a C18 column and refractive index detection. Validate purity thresholds (>98%) for reproducibility in downstream experiments .

How can researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound?

Q. Advanced Research Focus

  • Data Validation : Cross-reference with databases like NIST Chemistry WebBook or PubChem. Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by stereochemical complexity .
  • Isomer Discrimination : Compare retention times (GC) or fragmentation patterns (MS) with synthetic standards. For example, this compound may exhibit distinct MS fragmentation compared to pentadecan-10-ol due to chain branching .
  • Collaborative Verification : Share raw spectral data with independent labs for blind analysis to eliminate instrumentation bias .

What experimental design strategies are critical for studying this compound’s thermodynamic properties (e.g., melting point, solubility)?

Q. Advanced Research Focus

  • Controlled Variables : Use differential scanning calorimetry (DSC) for melting point determination under inert atmospheres to prevent oxidation. For solubility, employ gravimetric methods in solvents like ethanol or hexane at fixed temperatures (±0.1°C) .
  • Reproducibility : Document environmental conditions (humidity, pressure) and calibrate instruments using reference standards (e.g., pure n-alkanes) .
  • Data Triangulation : Validate results with computational models (e.g., COSMO-RS for solubility predictions) and compare with structurally similar alcohols .

How should researchers address gaps in toxicological data for this compound in biological studies?

Q. Basic Research Focus

  • Preliminary Assays : Conduct acute toxicity tests (e.g., brine shrimp lethality assay) and cytotoxicity screening (MTT assay on mammalian cell lines) as tiered risk assessments .
  • Safety Protocols : Follow SDS guidelines for handling alcohols: use PPE (gloves, goggles), ensure fume hood ventilation, and prepare spill kits with inert adsorbents .
  • Literature Extrapolation : Infer safety thresholds from analogs (e.g., tetradecanol or heptadecanol) with established toxicological profiles, adjusting for molecular weight and hydrophobicity .

What computational approaches are effective in predicting this compound’s reactivity in catalytic systems?

Q. Advanced Research Focus

  • Molecular Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to study reaction pathways, such as dehydrogenation or esterification. Optimize geometries with B3LYP/6-31G* basis sets .
  • Machine Learning : Train models on existing alcohol reactivity datasets to predict activation energies or selectivity in oxidation reactions .
  • Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots from GC-MS time-course studies) .

How can researchers ensure reproducibility in studies involving this compound’s biological activity?

Q. Basic Research Focus

  • Standardized Protocols : Adhere to OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity). Report purity, solvent, and storage conditions (e.g., −20°C under argon) .
  • Positive/Negative Controls : Include reference compounds (e.g., pentadecan-1-ol for chain-length effects) and solvent-only controls to isolate bioactivity .
  • Data Transparency : Publish raw datasets (e.g., dose-response curves) in repositories like Figshare or Zenodo for peer validation .

What are the best practices for presenting this compound’s physicochemical data in journal submissions?

Q. Methodological Guidance

  • Tables/Figures : Include spectral assignments (NMR/IR peaks), thermodynamic parameters (ΔH, ΔS), and crystallographic data (if available). Use SI for exhaustive datasets (e.g., full NMR spectra) .
  • Citation Standards : Reference primary literature for analogous compounds and avoid non-peer-reviewed sources (e.g., BenchChem) .
  • Conflict Resolution : Highlight discrepancies with prior studies (e.g., variations in boiling points) and propose hypotheses (e.g., isomer contamination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.